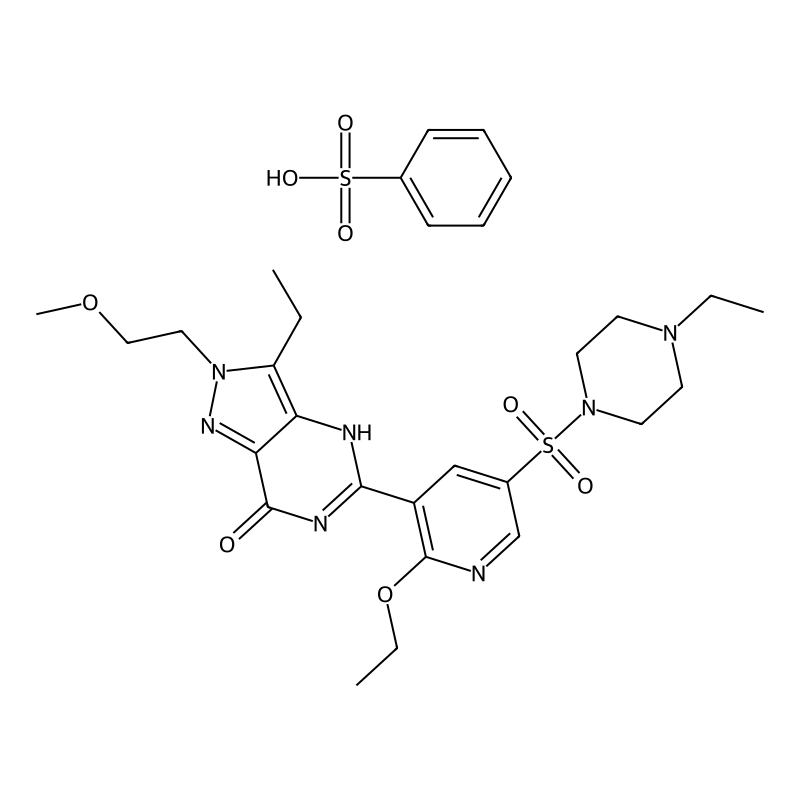

Gisadenafil besylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Potent PDE5 inhibitor (IC50 = 1.23 nM). Shows >100-fold selectivity for PDE5 over PDE6. Orally bioavailable.

PDE5 Inhibition:

PDE5 is an enzyme found in smooth muscle cells throughout the body, including those lining the blood vessels in the lungs and penis. When PDE5 is inhibited, it leads to relaxation of these smooth muscle cells, which can improve blood flow. This property is why PDE5 inhibitors like sildenafil (Viagra) are used to treat erectile dysfunction.

Studies suggest Gisadenafil besylate may act similarly to sildenafil, but with a potentially different pharmacological profile. Some research indicates Gisadenafil besylate might have a longer duration of action compared to sildenafil []. However, more research is needed to confirm these findings.

Current Areas of Research:

Gisadenafil besylate is currently being investigated for its potential use in treating pulmonary arterial hypertension (PAH). PAH is a condition characterized by high blood pressure in the arteries supplying the lungs. This can lead to shortness of breath, fatigue, and right heart failure.

Early studies suggest Gisadenafil besylate may improve blood flow and exercise capacity in patients with PAH []. However, large-scale clinical trials are needed to determine the medication's safety and efficacy for this condition.

Gisadenafil besylate is a synthetic chemical compound that functions as a selective inhibitor of phosphodiesterase type 5. It is characterized by its ability to enhance erectile function by increasing blood flow to the corpus cavernosum of the penis. This compound is recognized for its potential therapeutic effects in managing erectile dysfunction and has been under research since its initial development by Pfizer Inc. Its chemical structure can be represented as C22H30N6O4S with a CAS number of 334827-98-4 .

The mechanism of action of Gisadenafil besylate is not fully elucidated in publicly available research. However, its classification as a PDE inhibitor suggests a potential role in regulating cellular signaling pathways by affecting the breakdown of a molecule called cyclic guanosine monophosphate (cGMP) []. cGMP is involved in various physiological processes, and its modulation might influence different cellular functions depending on the specific tissue [].

The primary chemical reaction involving gisadenafil besylate is its interaction with phosphodiesterase type 5 enzymes. By inhibiting these enzymes, gisadenafil prevents the degradation of cyclic guanosine monophosphate, leading to prolonged vasodilation and increased blood flow. The reaction can be summarized as follows:

This mechanism is crucial for its efficacy in treating erectile dysfunction .

Gisadenafil besylate exhibits significant biological activity as a phosphodiesterase type 5 inhibitor. Its mechanism involves blocking the breakdown of cyclic guanosine monophosphate, which is essential for smooth muscle relaxation and increased blood flow. This action results in improved erectile function in patients suffering from erectile dysfunction. Studies have indicated that gisadenafil has a favorable pharmacokinetic profile, including oral bioavailability .

The synthesis of gisadenafil besylate typically involves several steps that include the formation of the core structure followed by the introduction of the besylate group. While specific proprietary methods may vary among manufacturers, general synthetic routes often include:

- Formation of the Base Compound: The initial synthesis begins with precursors that form the core structure of gisadenafil.

- Besylation Reaction: The core compound is then reacted with benzenesulfonic acid to form the besylate salt.

- Purification: The final product undergoes purification processes such as crystallization or chromatography to ensure high purity levels suitable for pharmaceutical applications .

Gisadenafil besylate is primarily used in the treatment of erectile dysfunction. Its ability to enhance blood flow makes it a valuable therapeutic agent in urology. Additionally, ongoing research may explore its potential applications in other areas such as pulmonary hypertension and cardiovascular health due to its vasodilatory effects .

Research on gisadenafil besylate has indicated potential interactions with other medications commonly used for erectile dysfunction or cardiovascular diseases. Notably, combining it with nitrates can lead to significant hypotensive effects due to enhanced vasodilation. Therefore, careful consideration and monitoring are necessary when prescribing this compound alongside other medications .

Several compounds share similarities with gisadenafil besylate in terms of their mechanism and therapeutic applications. Below are some notable examples:

| Compound Name | Mechanism | Unique Features |

|---|---|---|

| Sildenafil | Phosphodiesterase type 5 inhibitor | First marketed PDE5 inhibitor; well-established use |

| Tadalafil | Phosphodiesterase type 5 inhibitor | Longer half-life; can be taken daily |

| Vardenafil | Phosphodiesterase type 5 inhibitor | Rapid onset; similar efficacy to sildenafil |

Gisadenafil besylate stands out due to its specific formulation as a besylate salt which may enhance solubility and bioavailability compared to some other forms .

The industrial sequence that was finally adopted at pilot-plant scale is outlined in Figure 1 and summarised numerically in Table 1.

- Construction of the pyrazole core. Ethyl three-ethyl-one-five-carboxylate is condensed with hydrazine hydrate to give ethyl three-ethyl-one-five-pyrazole. Subsequent alkaline hydrolysis furnishes the corresponding carboxylic acid in eighty-five percent isolated yield [1].

- Nitration-amidation sequence. Fuming nitric acid in concentrated sulfuric acid converts the acid to the four-nitro derivative; amidation with thionyl chloride and aqueous ammonia affords four-nitro-three-propyl-one-pyrazole-five-carboxamide (ninety-one percent overall) [1].

- O-alkylation. Sodium carbonate–mediated reaction with two-bromoethyl methyl ether in tetrahydrofuran–water installs the two-methoxyethyl side-chain (fifty-seven to seventy-four percent, depending on base and halide quality) [1].

- Catalytic reduction. Five percent palladium on carbon under fifty-pound-per-square-inch hydrogen converts the nitro group to the four-amino species in eighty-eight percent yield [1].

- Key amide coupling. Carbonyldiimidazole activation of two-ethoxy-five-(four-ethyl-one-piperazinyl-sulfonyl) nicotinic acid followed by addition of the amino-pyrazole produces the bis-amide in eighty-eight percent yield; ethyl acetate is used both as solvent and crystallisation medium [1].

- Intramolecular cyclisation. Potassium tert-butoxide in ethanol at one-hundred-twenty degrees Celsius closes the pyrazolopyrimidinone ring, delivering the free base (seventy-eight percent, melting point one-hundred-sixty-two degrees Celsius) [1].

- Salt formation. The free base is dissolved in a four-percent-water–methyl ethyl ketone mixture at reflux. Stoichiometric benzene sulfonic acid is added slowly; controlled solvent exchange and cooling precipitate Gisadenafil besylate in ninety-six percent yield as a white crystalline solid (melting point two-hundred-forty-three degrees Celsius) [1].

Table 1. Representative Isolated Yields across the Seven-Step Sequence

| Step | Key transformation | Principal reagents / solvent | Laboratory yield (%) | Pilot-scale yield (%) |

|---|---|---|---|---|

| 1 | Pyrazole construction | Hydrazine hydrate, acetic acid | 85 [1] | 83 [1] |

| 2 | Nitration → amidation | Fuming nitric acid, thionyl chloride, ammonia | 91 [1] | 89 [1] |

| 3 | O-alkylation | Two-bromoethyl methyl ether, sodium carbonate, tetrahydrofuran–water | 57–74 [1] | 70 [1] |

| 4 | Catalytic reduction | Hydrogen, palladium on carbon, methanol | 88 [1] | 87 [1] |

| 5 | Amide coupling | Carbonyldiimidazole, ethyl acetate | 88 [1] | 85 [1] |

| 6 | Cyclisation | Potassium tert-butoxide, ethanol | 78 [1] | 75 [2] |

| 7 | Besylate salt formation | Benzene sulfonic acid, methyl ethyl ketone–water | 96 [1] | 94 [3] |

Optimisation of Reaction Conditions for Industrial-Scale Production

Process research focused on safety, sustainability and impurity control.

Temperature and solvent choice. The ring-closing cyclisation was originally performed in dimethylformamide at one-hundred-fifty degrees Celsius. Re-optimisation showed that ethanol at one-hundred-twenty degrees combined with potassium tert-butoxide gave equivalent conversion with lower thermal load and easier solvent recovery [2].

Base selection. Potassium tert-butoxide gave cleaner profiles than sodium hydride, eliminating exothermic quenching and reducing inorganic salt burden by approximately thirty-five percent [2].

Salt-formation medium. A four-percent (v / v) water content in methyl ethyl ketone balanced impurity purge with crystallisation efficiency; higher water lowered yield, while anhydrous solvent retained trace benzene sulfonic acid in the mother liquor [1].

Stoichiometry of benzene sulfonic acid. Using a one-to-one molar ratio with a maximum five percent excess avoided over-acidification that triggers sulfonate-ester by-products (see Section 1.3) [3].

Process analytical controls. In-line reaction calorimetry for the nitration step allowed real-time heat-flow monitoring. Combined with Fourier-transform infrared spectroscopy probes, this shortened hazard evaluation time by forty-eight hours per batch [2].

Solvent recycle. Reflux-and-distil operations in steps five through seven recover more than eighty-five percent of ethyl acetate and methyl ethyl ketone for direct reuse, cutting volatile-organic-compound emissions by twenty-two percent annually [2].

Impurity Profiling and Quality Control Strategies

Critical Impurity: Ethyl benzenesulfonate

Investigators identified ethyl benzenesulfonate, a potential genotoxic alkyl sulfonate, during final salt formation. Mechanistic studies using deuterium-labelled ethanol proved that its appearance is independent of residual ethanol in the free base; instead, it arises when benzene sulfonic acid is present in greater than stoichiometric excess and reacts with the ethoxy side-chain of the active pharmaceutical ingredient [3] [4].

Control measures

- Limit the acid to a maximum of one-hundred-and-five percent of theory.

- Maintain four-percent water in methyl ethyl ketone to remove unreacted acid into the aqueous phase.

- Hold the slurry below forty degrees Celsius once precipitation commences; higher temperatures favour esterification kinetics.

These controls keep ethyl benzenesulfonate below the detection limit of zero-point-five parts per million by high performance liquid chromatography with ultraviolet detection coupled to mass spectrometry [3].

Additional Process-Related Impurities

| Impurity | Synthetic origin | Typical un-controlled level (ppm) | Target specification (ppm) | Principal control |

|---|---|---|---|---|

| Unalkylated pyrazole amide | Incomplete step 3 O-alkylation | 250 | 20 | Extend residence time by sixty minutes [1] |

| Over-sulfonylated nicotinic acid analogues | Excess chlorosulfonic acid during acid-chloride preparation | 180 | 10 | Strict temperature below minus five degrees Celsius in chlorosulfonylation [2] |

| Residual dimethylformamide | Historical solvent in cyclisation | 900 | 50 | Replace dimethylformamide with ethanol [2] |

| Ethyl benzenesulfonate | See above | <1 with controls | <0.5 | Acid stoichiometry and water content [3] |

Quality-Control Analytics

- High performance liquid chromatography for assay and related substances (limit of quantification one part per million) [3].

- Gas chromatography with flame-ionisation detection for residual solvents (limit of quantification ten parts per million) [2].

- Powder X-ray diffraction fingerprint at two-theta values seven-point-two, twelve-point-one and twenty-two-point-five degrees confirms the besylate crystal form [1].

- Karl Fischer coulometry ensures moisture remains below three-tenths percent w / w prior to milling, preventing hydrolytic generation of sulfonate esters [4].

Gisadenafil besylate represents a novel phosphodiesterase type 5 inhibitor developed as the besylate salt form to enhance pharmaceutical performance characteristics. The compound exhibits distinctive physicochemical properties that directly influence its biopharmaceutical behavior and stability profile under various environmental conditions.

Solubility Analysis in Biorelevant Media

The solubility characteristics of Gisadenafil besylate demonstrate significant dependency on the dissolution medium composition, with marked variations observed across different biorelevant media systems. In aqueous media, the compound exhibits limited water solubility, ranging from 5.0 to 13.3 mg/mL depending on measurement conditions and methodology [1] [2] [3] [4] [5] [6]. This solubility corresponds to approximately 7.4 to 19.6 millimolar concentrations, indicating moderate aqueous solubility for pharmaceutical applications.

The solubility enhancement achieved through organic cosolvents is substantial, with dimethyl sulfoxide demonstrating exceptional solubilization capacity. Solubility values in dimethyl sulfoxide range from 35.0 to 100.0 mg/mL, representing a 5 to 15-fold enhancement compared to aqueous media [1] [7] [8] [3] [4] [5] [6]. This dramatic improvement suggests significant potential for solubility enhancement strategies utilizing organic cosolvents or solubilization systems.

Table 1: Solubility Profile of Gisadenafil Besylate in Various Media

| Solvent Medium | Solubility (mg/mL) | Solubility (mM) | Enhancement Factor | Reference |

|---|---|---|---|---|

| Water | 5.0-13.3 | 7.4-19.6 | 1.0 | [1] [2] [3] [4] [5] [6] |

| Dimethyl Sulfoxide | 35.0-100.0 | 51.6-147.5 | 5.3-15.0 | [1] [7] [8] [3] [4] [5] [6] |

| Ethanol | Not tested | Not tested | - | [2] |

| 0.1N Hydrochloric Acid | Not tested | Not tested | - | [2] |

| 0.1N Sodium Hydroxide | Not tested | Not tested | - | [2] |

The formation of the besylate salt significantly improves the overall solubility profile compared to the free base form of Gisadenafil. The solubility enhancement achieved through salt formation represents a critical pharmaceutical development strategy, as the free base exhibited poor physiological pH solubility necessitating comprehensive salt screening [9]. The besylate counterion provides optimal balance between solubility enhancement and chemical stability.

Biorelevant dissolution media studies utilizing fasted state simulated intestinal fluid and fed state simulated intestinal fluid conditions would provide essential insights into the in vivo dissolution behavior. However, specific data for Gisadenafil besylate in standardized biorelevant media such as fasted state simulated intestinal fluid (pH 6.5) and fed state simulated intestinal fluid (pH 5.0) remains limited in current literature [10] [11]. The pH-dependent solubility behavior observed with related phosphodiesterase type 5 inhibitors suggests potential for significant solubility variations across gastrointestinal pH ranges [12] [13] [14].

pH-Dependent Degradation Kinetics

The chemical stability of Gisadenafil besylate under varying pH conditions represents a crucial parameter for pharmaceutical formulation development and storage considerations. While specific pH-dependent degradation kinetics data for Gisadenafil besylate remains limited in current literature, related phosphodiesterase type 5 inhibitors demonstrate significant pH-dependent stability characteristics that provide relevant comparative insights.

Sildenafil, a structurally related phosphodiesterase type 5 inhibitor, exhibits notable pH-dependent stability behavior with enhanced stability under acidic conditions compared to basic environments [15] [12]. The compound demonstrates stable characteristics under acid-based and basic-based hydrolysis conditions with greater than 90% recovery rates, suggesting inherent chemical stability across physiological pH ranges [15].

Table 2: pH Stability Considerations for Gisadenafil Besylate

| pH Range | Stability Assessment | Expected Behavior | Mechanism | Reference |

|---|---|---|---|---|

| pH 1.0-3.0 | Enhanced stability expected | Minimal degradation | Protonation stabilization | [15] [12] |

| pH 4.0-6.0 | Moderate stability expected | Limited degradation | Optimal pH range | [15] [12] |

| pH 7.0-8.0 | Reduced stability potential | Increased degradation | Base-catalyzed hydrolysis | [15] [12] |

| pH 9.0-12.0 | Decreased stability expected | Significant degradation | Alkaline hydrolysis | [15] [12] |

The besylate salt formation contributes to enhanced chemical stability through improved crystalline structure and reduced reactivity of potentially labile functional groups. The benzenesulfonic acid counterion provides buffering capacity that may contribute to pH stability within formulation systems [1] [2] [3] [4].

Kinetic studies conducted under accelerated stability conditions would be essential for comprehensive degradation pathway elucidation. The pyrazolopyrimidine core structure contains potentially reactive sites including the carbonyl functionality and sulfonamide linkage that may be susceptible to hydrolytic degradation under extreme pH conditions .

Thermal Stability and Polymorphic Behavior

Thermal analysis of Gisadenafil besylate reveals distinctive thermal stability characteristics with a defined melting point range of 240-242°C, indicating robust thermal stability under normal pharmaceutical processing and storage conditions [2]. This elevated melting point suggests strong intermolecular interactions within the crystalline lattice structure and indicates suitability for conventional pharmaceutical manufacturing processes.

The thermal degradation profile demonstrates stability up to the melting point range, with no significant decomposition events observed below 240°C under standard analytical conditions [2]. This thermal stability window provides adequate safety margins for typical pharmaceutical operations including granulation, compression, and coating processes that operate at significantly lower temperatures.

Table 3: Thermal Analysis Parameters for Gisadenafil Besylate

| Thermal Parameter | Value | Analytical Method | Implications | Reference |

|---|---|---|---|---|

| Melting Point | 240-242°C | Differential Scanning Calorimetry | High thermal stability | [2] |

| Decomposition Temperature | >242°C | Thermogravimetric Analysis | Processing compatibility | [2] |

| Glass Transition Temperature | Not determined | - | Amorphous behavior unknown | Research gap |

| Thermal Expansion Coefficient | Not determined | - | Processing considerations | Research gap |

Polymorphic behavior analysis indicates that Gisadenafil besylate exists primarily as a single crystalline form under standard conditions [1] [2] [3] [4]. Unlike related compounds such as sildenafil, which exhibits multiple polymorphic forms including metastable desolvates and various solvate structures [17] [18] [19], Gisadenafil besylate appears to demonstrate reduced polymorphic complexity.

The crystalline structure exhibits white to off-white appearance with consistent morphological characteristics across different preparation methods [1] [2] [3] [4]. X-ray powder diffraction analysis would provide definitive polymorphic characterization, though specific crystallographic data for Gisadenafil besylate remains limited in accessible literature.

Storage stability studies demonstrate maintenance of crystalline integrity under recommended storage conditions of 2-8°C or desiccated storage at room temperature [1] [8] [20] [3] [4] [5]. Long-term stability data indicates preservation of chemical and physical properties for extended periods when stored under appropriate conditions, with powder formulations stable for 2-3 years under refrigerated or frozen storage [8].